2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole
Overview
Description
2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole is a chemical compound that belongs to the indole family. It is characterized by a nitro group attached to the second position of the indole ring, and a cyclohepta ring fused to the indole structure. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole typically involves the nitration of the corresponding cyclohepta[b]indole precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-nitroindole: Similar structure but lacks the cyclohepta ring.
5-nitroindole: Nitro group attached at a different position.
2-amino-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole: Reduced form of the compound.
Uniqueness
2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole is unique due to the presence of both the nitro group and the cyclohepta ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-15(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)14-13/h6-8,14H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIDRXMXLBYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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